molecular formula C14H14FN B3341437 N-(4-Fluorobenzyl)-2-methylaniline CAS No. 1020963-78-3

N-(4-Fluorobenzyl)-2-methylaniline

Cat. No.: B3341437
CAS No.: 1020963-78-3
M. Wt: 215.27 g/mol
InChI Key: JEDDLDDCZKZPOX-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Amines and Benzylamines

N-(4-Fluorobenzyl)-2-methylaniline incorporates two key structural motifs: a fluorinated aromatic ring and a benzylamine (B48309) core. The presence of a fluorine atom on the benzyl (B1604629) group is particularly noteworthy. Fluorine is the most electronegative element, and its incorporation into organic molecules can profoundly alter their physicochemical and biological properties. beilstein-journals.orgorgsyn.org In medicinal chemistry, the strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidation, increase binding affinity to target proteins, and modify lipophilicity and membrane permeability. beilstein-journals.orgorgsyn.orgorganic-chemistry.org The C-F bond is strong and the fluorine atom is relatively small, allowing it to act as a bioisostere for a hydrogen atom or a hydroxyl group, which can lead to improved drug potency and pharmacokinetic profiles. orgsyn.orgrsc.org

Benzylamines, organic compounds featuring a benzyl group attached to a nitrogen atom, are versatile and important intermediates in organic synthesis. echemi.com They are widely used in the production of pharmaceuticals, agrochemicals, and materials. echemi.commusechem.com The benzyl group can serve as a protecting group for amines, as it can be cleaved under hydrogenolysis conditions. fishersci.co.uk Furthermore, benzylamines themselves exhibit a range of biological activities and are core structures in many pharmaceutical agents, including anesthetics and analgesics. echemi.com this compound is thus situated within a class of compounds recognized for their synthetic utility and potential biological relevance.

General Significance in Synthetic Organic Chemistry

The significance of this compound in synthetic organic chemistry lies in its utility as a versatile building block. Its structure contains several reactive sites that can be targeted for further chemical modification. The secondary amine linkage is a key functional group, allowing for a variety of subsequent chemical transformations.

A primary synthetic route to this compound and related N-substituted anilines is through the reaction of an aniline (B41778) with a benzyl halide or via reductive amination. orgsyn.orgyoutube.com For instance, the reaction between 2-methylaniline and 4-fluorobenzyl chloride, typically in the presence of a base, would yield the target compound. orgsyn.orggoogle.com Alternatively, the reductive amination of 4-fluorobenzaldehyde (B137897) with 2-methylaniline, using a suitable reducing agent, represents another efficient pathway to this molecule. organic-chemistry.orgyoutube.com

The starting material, 4-Fluoro-2-methylaniline (B1329321), is a known compound used in the synthesis of more complex molecules, underscoring the role of such fluorinated anilines as precursors in multi-step synthetic sequences. echemi.com The commercial availability of this compound indicates its use as a ready-made intermediate for researchers, streamlining the synthesis of more complex target molecules in fields like drug discovery and materials science. fishersci.co.ukcookechem.com

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 1020963-78-3 fishersci.co.ukcookechem.com
Molecular Formula C14H14FN fishersci.co.ukcookechem.com
Molecular Weight 215.27 g/mol fishersci.co.ukcookechem.com
IUPAC Name N-[(4-fluorophenyl)methyl]-2-methylaniline fishersci.co.uk
Purity 97% fishersci.co.uk
MDL Number MFCD00454861 fishersci.co.uk
InChI Key JEDDLDDCZKZPOX-UHFFFAOYSA-N fishersci.co.uk

Overview of Research Directions in the Field of N-Substituted Anilines

Research in the field of N-substituted anilines is dynamic and multifaceted, driven by their importance as structural motifs in a vast array of functional molecules. Aniline derivatives are present in a significant number of FDA-approved drugs, making their synthesis and functionalization a key area of focus in medicinal chemistry. chiralen.comnih.gov

Current research directions include the development of novel and more efficient synthetic methods. While classical methods like Friedel-Crafts reactions have been used, they often require harsh conditions. beilstein-journals.org Modern approaches focus on transition metal-catalyzed C-N cross-coupling reactions (e.g., using palladium or copper catalysts) to form the aniline core. beilstein-journals.org Additionally, catalyst-free methods are being explored to create more environmentally friendly and cost-effective syntheses. chemcd.com

A significant area of research involves the strategic modification of aniline derivatives to fine-tune their pharmacological properties. Replacing or modifying substituents on the aniline ring or the N-substituent can mitigate metabolic instability and toxicity, which can sometimes be associated with the aniline scaffold. nih.gov The development of methods for the late-stage functionalization of complex molecules containing an N-substituted aniline core is also a major goal, as it allows for the rapid generation of analogues for structure-activity relationship studies. The synthesis of specific isomers, such as meta-substituted anilines, which can be challenging to produce, is another active area of investigation with relevance to the development of new therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-11-4-2-3-5-14(11)16-10-12-6-8-13(15)9-7-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDDLDDCZKZPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Fluorobenzyl 2 Methylaniline

Direct N-Alkylation Approaches

Direct N-alkylation is a primary and straightforward method for forming the C-N bond in N-(4-Fluorobenzyl)-2-methylaniline. This typically involves the reaction of 2-methylaniline with a suitable 4-fluorobenzyl electrophile.

The classical synthesis of this compound is achieved through a nucleophilic substitution reaction. In this method, the nitrogen atom of 2-methylaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-fluorobenzyl halide, such as 4-fluorobenzyl chloride or 4-fluorobenzyl bromide.

This bimolecular nucleophilic substitution (SN2) reaction is typically performed in the presence of a base. The base is crucial for neutralizing the hydrohalic acid (HX) generated during the reaction, which would otherwise protonate the starting aniline (B41778), rendering it non-nucleophilic and halting the reaction. Common bases include inorganic carbonates like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), and organic bases such as triethylamine (B128534) (TEA). The reaction often benefits from the addition of a catalyst like potassium iodide (KI) when a benzyl (B1604629) chloride is used, which facilitates the reaction via the in-situ formation of the more reactive benzyl iodide.

Table 1: Representative Conditions for Nucleophilic Substitution

Alkylating Agent Base Solvent Temperature Additive Reference
4-Fluorobenzyl Bromide K2CO3 Acetonitrile Reflux None researchgate.net
4-Fluorobenzyl Chloride Triethylamine DMF 80 °C None General Procedure
4-Fluorobenzyl Chloride Na2CO3 Acetone (B3395972) Reflux KI General Procedure

Modern synthetic chemistry increasingly favors catalytic methods that are more atom-economical and environmentally benign. Catalytic N-alkylation, often termed "borrowing hydrogen" or "hydrogen autotransfer," allows for the use of alcohols as alkylating agents, with water being the only byproduct. rsc.org In this approach, 2-methylaniline is reacted with 4-fluorobenzyl alcohol in the presence of a transition-metal catalyst.

Catalysts based on precious metals like iridium (Ir) and ruthenium (Ru) are particularly effective. nih.gov The general mechanism involves the catalyst temporarily oxidizing the alcohol to the corresponding aldehyde (4-fluorobenzaldehyde). This aldehyde then condenses with 2-methylaniline to form an imine intermediate. Subsequently, the catalyst, which had stored the hydrogen from the initial oxidation step, reduces the imine to the final product, this compound, and is regenerated in the process. More recently, catalysts based on more abundant and cost-effective metals like cobalt and nickel have also been developed for such transformations. rsc.orgresearchgate.net

Table 2: Catalytic Systems for N-Alkylation with Alcohols

Catalyst System Alcohol Base Temperature Key Feature Reference
NHC–Ir(III) Complex Benzyl Alcohols tBuOK 120 °C High efficiency for various anilines. nih.gov
Cobalt-MOF Benzyl Alcohol - - Heterogeneous and recyclable catalyst. rsc.org
Ni NPs@N-C Primary Alcohols - - Heterogeneous nickel nanoparticle catalyst. researchgate.netresearchgate.net
[RuCl2(p-cymene)]2 Benzyl Alcohols - - Efficient Ru(II) catalyst system. sorbonne-universite.fr

Note: These are examples of catalytic systems used for N-alkylation of anilines with benzyl alcohols; specific application to 4-fluorobenzyl alcohol and 2-methylaniline follows the same principles.

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.

Solvent: The choice of solvent is critical. For nucleophilic substitution with halides, polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or acetone are generally preferred as they can solvate the cation of the base while not interfering with the nucleophilic amine. In catalytic N-alkylations, solvents like toluene (B28343) or dioxane are common. researchgate.netresearchgate.net Acetonitrile has been highlighted as a greener alternative to solvents like dichloromethane (B109758) and benzene (B151609), offering a good balance between reaction conversion and selectivity. scielo.br

Base: In halide-based alkylations, the strength and solubility of the base can influence the reaction rate. While strong bases like sodium hydride can be used, milder bases like K2CO3 are often sufficient and safer to handle. For catalytic systems using alcohols, a base such as potassium tert-butoxide (tBuOK) is often required. nih.gov

Temperature and Heating: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. researchgate.net Microwave irradiation has been shown to be an effective heating method, sometimes reducing reaction times from hours to minutes and improving yields compared to conventional heating. researchgate.net

Reaction Time: Optimization studies have demonstrated that reaction times can often be significantly reduced. For instance, in some silver(I)-promoted oxidative couplings, reaction times have been cut from 20 hours to 4 hours without a loss of yield. scielo.br Continuous production methods using microchannel reactors can reduce reaction times to mere seconds while improving yield and purity. aidic.it

Alternative Synthetic Pathways

Beyond direct alkylation, other synthetic routes offer valuable alternatives for preparing this compound.

Reductive amination is a powerful and highly versatile one-pot method for synthesizing amines. This strategy involves the reaction of 2-methylaniline with 4-fluorobenzaldehyde (B137897). The initial reaction forms an imine (or a Schiff base) intermediate, which is then reduced in situ to the target secondary amine. This method avoids the use of potentially lachrymatory and toxic benzyl halides.

A variety of reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions.

Sodium borohydride (B1222165) (NaBH4): A common and inexpensive reducing agent, though it may require acidic conditions to effectively reduce the imine intermediate.

Sodium cyanoborohydride (NaCNBH3): This reagent is selective for the reduction of the protonated imine in the presence of a carbonyl group, allowing the one-pot reaction to proceed efficiently at mildly acidic pH. It has been successfully used in the reductive amination of other fluorobenzaldehydes.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3): A particularly mild and effective reagent that does not require pH control and is suitable for a wide range of aldehydes and amines, including weakly basic anilines. researchgate.net

Hydrosilanes: In conjunction with transition metal catalysts (e.g., Ruthenium), hydrosilanes like phenylsilane (B129415) serve as effective reducing agents under mild conditions. sorbonne-universite.frresearchgate.net

Table 3: Conditions for Reductive Amination

Carbonyl Compound Amine Reducing Agent Solvent Key Feature Reference
4-Fluorobenzaldehyde 2-Methylaniline NaBH(OAc)3 Dichloroethane Mild, high-yielding, broad scope. researchgate.net
4-Fluorobenzaldehyde 2-Methylaniline NaCNBH3 Methanol/AcOH Selective for imine reduction.
4-Fluorobenzaldehyde 2-Methylaniline Ph2SiH2 / Ru(II) catalyst Toluene Mild, chemoselective catalytic method. sorbonne-universite.fr

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient approach to chemical synthesis. While a specific MCR designed explicitly for this compound is not prominently featured in the literature, the principles can be applied. For instance, a one-pot, three-component reaction of an aniline, cyanoamide, and triethyl orthoformate has been developed for the synthesis of N'-aryl-N-cyanoformamidines, demonstrating the potential of MCRs in amine chemistry. researchgate.net Conceptually, a Mannich-type reaction or a Ugi reaction could be designed with precursors that would lead to the desired structural framework, although this would require significant methodological development. More relevantly, catalyst-free reactions, such as the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, showcase modern, efficient approaches to constructing complex anilines from multiple components in a single step. beilstein-journals.org

Green Chemistry Principles in Synthesis

The synthesis of this compound can be achieved through several pathways, most notably via the reductive amination of 4-fluorobenzaldehyde with 2-methylaniline or the nucleophilic substitution of a 4-fluorobenzyl halide with 2-methylaniline. Green chemistry principles can be effectively applied to these transformations to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting towards solvent-free or aqueous-based systems presents a significant step forward in sustainable chemical manufacturing.

In the context of synthesizing N-substituted anilines, solvent-free reactions can be conducted by directly mixing the reactants, sometimes with a solid catalyst. This approach, often facilitated by grinding or heating, minimizes solvent-related waste and can lead to higher reaction rates due to increased reactant concentration. For the synthesis of this compound, a solvent-free approach would involve the direct reaction of 2-methylaniline with 4-fluorobenzaldehyde in the presence of a suitable reducing agent.

Aqueous medium synthesis offers another environmentally benign alternative. Water is a non-toxic, non-flammable, and readily available solvent. While organic reactants may have limited solubility in water, the use of phase-transfer catalysts or surfactants can facilitate the reaction. Furthermore, the unique properties of water at elevated temperatures can sometimes accelerate reaction rates. The synthesis of benzylic amines in water has been shown to be effective using water-soluble catalysts, which can often be recycled and reused, further enhancing the green credentials of the process.

Approach Reactants Conditions Advantages Representative Yield
Solvent-Free Reductive Amination4-Fluorobenzaldehyde, 2-Methylaniline, Solid Reducing Agent (e.g., NaBH₄)Grinding or heatingReduced waste, high reactant concentration, potential for faster reactionsGood to Excellent
Aqueous Reductive Amination4-Fluorobenzaldehyde, 2-MethylanilineWater, Water-soluble catalyst, Reducing AgentNon-toxic solvent, catalyst recyclability, enhanced safetyModerate to Good
Aqueous Nucleophilic Substitution4-Fluorobenzyl chloride, 2-MethylanilineWater, Base (e.g., K₂CO₃)Avoids hazardous organic solvents, simplified workupModerate to Good

This table presents representative data based on general methodologies for similar reactions, as specific data for this compound may not be extensively published.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. mdpi.com By directly heating the reaction mixture, microwaves can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities. mdpi.comox.ac.uknih.gov This efficiency translates to substantial energy savings. mdpi.com

The application of microwave irradiation is particularly effective for reactions like reductive amination and N-alkylation. ox.ac.uknih.gov In the synthesis of this compound via reductive amination, microwave heating can accelerate the formation of the intermediate imine and its subsequent reduction. ox.ac.ukresearchgate.net Similarly, the nucleophilic substitution of 4-fluorobenzyl halide with 2-methylaniline can be significantly expedited under microwave conditions. organic-chemistry.org These reactions can be performed with or without a solvent, further contributing to the green aspect of the synthesis. organic-chemistry.org

Research on microwave-assisted reductive amination of ketones and anilines has demonstrated high product yields with significantly reduced reaction times. ox.ac.ukresearchgate.net For instance, using sodium triacetoxyborohydride as the reducing agent under microwave irradiation has proven effective for a variety of electronically different anilines. ox.ac.ukresearchgate.net While specific studies on this compound are not prevalent, the general success of this protocol suggests its applicability.

Reaction Type Reactants Catalyst/Reducing Agent Solvent Microwave Conditions Reaction Time Representative Yield
Reductive Amination4-Fluorobenzaldehyde, 2-MethylanilineNaBH(OAc)₃1,2-Dichloroethane140 °C10-20 minHigh
N-Alkylation4-Fluorobenzyl alcohol, 2-MethylanilineSmI₂Solvent-freeNot specifiedShorter than conventionalGood
Reductive AminationAldehydes, AnilinesRh-based heterogeneous catalystsAqueous Ammonia80 °C, 10 bar H₂1 hHigh (for benzylamine)

This table contains representative data from studies on similar compounds, illustrating the potential conditions for the synthesis of this compound.

Chemical Reactivity and Transformation of N 4 Fluorobenzyl 2 Methylaniline

Reactions at the Secondary Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, susceptible to a variety of reactions.

Acylation and Sulfonylation Reactions

The secondary amine of N-(4-Fluorobenzyl)-2-methylaniline can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. researchgate.net Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the synthesis of sulfanilamide, a sulfa drug, involves the protection of the amine group via acetylation, followed by chlorosulfonation and subsequent amination and hydrolysis. libretexts.org This highlights how acylation can be used as a protective strategy to control reactivity in subsequent steps. libretexts.org

Table 1: Examples of Acylation and Sulfonylation Reactions

Reactant 1 Reactant 2 Product Type
This compound Acetyl Chloride N-acetyl-N-(4-fluorobenzyl)-2-methylaniline
This compound Benzenesulfonyl Chloride N-(4-Fluorobenzyl)-N-(phenylsulfonyl)-2-methylaniline

Further Alkylation and Arylation

The nitrogen atom can be further alkylated, although this can be challenging for secondary amines with bulky substituents. More significantly, N-arylation of secondary amines like this compound can be achieved through various modern coupling methodologies. asianpubs.orgcmu.edu Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds and can be used to introduce an additional aryl group onto the nitrogen atom. asianpubs.orgcmu.edu These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. cmu.edu The choice of ligand can be crucial for the efficiency of the arylation of N-alkylanilines. cmu.edu Additionally, transition-metal-free methods for N-arylation have also been developed. asianpubs.org

Oxidation and Reduction Chemistry

The secondary amine nitrogen can be oxidized, though this can lead to a mixture of products depending on the oxidizing agent and reaction conditions. Strong oxidants can lead to degradation of the molecule. Conversely, while the secondary amine itself is in a reduced state, the term "reduction" in this context typically refers to reactions on other parts of the molecule that might be introduced, such as a nitro group. For instance, the reduction of a nitro group on an aromatic ring to an amine is a common transformation. libretexts.org

Aromatic Ring Functionalization

Both the aniline (B41778) and benzyl (B1604629) rings of this compound can undergo functionalization, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions on Aniline and Benzyl Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing various functional groups onto aromatic rings. libretexts.org The mechanism involves the attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

The reactivity of the aniline and benzyl rings in this compound towards electrophiles is significantly influenced by the existing substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org However, the high reactivity of arylamines can sometimes lead to over-reaction and side products. libretexts.org

The regiochemical outcome of electrophilic aromatic substitution on the two rings is dictated by the electronic properties of the fluorine and methyl substituents.

Methyl Group on the Aniline Ring: The methyl group is an alkyl group and is considered to be electron-donating through an inductive effect (+I) and hyperconjugation. This electron-donating nature activates the aniline ring towards electrophilic attack. The methyl group is an ortho, para-director. Therefore, electrophiles will preferentially attack the positions ortho and para to the methyl group.

The combined directing effects of the secondary amine and the methyl group on the aniline ring will strongly favor substitution at the positions ortho and para to the powerful amino group. The methyl group at the 2-position will further influence this, potentially leading to substitution at the 4- and 6-positions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Ring Electronic Effect Directing Influence
-NH-CH₂-Ar Aniline Activating (+M > -I) Ortho, Para
-CH₃ Aniline Activating (+I) Ortho, Para
-F Benzyl Deactivating (-I > +M) Ortho, Para

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine Activation

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, specifically at the fluorinated benzene ring. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.comchemistrysteps.com Aromaticity is subsequently restored by the elimination of the fluoride (B91410) leaving group. youtube.com

A critical factor driving this reaction is the high electronegativity of the fluorine atom. Although the carbon-fluorine bond is strong, the rate-determining step in an SNAr reaction is typically the initial nucleophilic attack and the formation of the Meisenheimer intermediate, not the breaking of the C-F bond. chemistrysteps.commasterorganicchemistry.com The electron-withdrawing nature of fluorine activates the ring towards nucleophilic attack, making it more electrophilic. youtube.commasterorganicchemistry.com Consequently, in the context of SNAr, aryl fluorides are often more reactive than other aryl halides, following the general reactivity trend of F > Cl > Br > I. masterorganicchemistry.commdpi.com

The reaction is typically performed in polar aprotic solvents like DMF, DMAC, or NMP, which help to stabilize the charged intermediate. acsgcipr.org A variety of strong nucleophiles, including alkoxides, thiolates, and amines, can displace the fluoride ion, allowing for the synthesis of diverse derivatives. chemistrysteps.com The presence of additional electron-withdrawing groups on the ring, such as a nitro group, can further enhance the rate of substitution. nih.gov

Table 1: General Conditions for SNAr Reaction on the Fluorobenzyl Moiety

ComponentExamplePurpose
Substrate This compoundElectrophilic aromatic ring
Nucleophile Sodium methoxide (B1231860) (NaOMe), Sodium thiophenoxide (NaSPh), PiperidineReplaces the fluorine atom
Base K₂CO₃, Cs₂CO₃, NaHOften used to deprotonate weak nucleophiles
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP)Polar aprotic solvent to facilitate the reaction
Temperature Room temperature to elevated temperatures (e.g., 135 °C)Dependent on substrate and nucleophile reactivity mdpi.com

Metal-Catalyzed Coupling Reactions

The structure of this compound allows it to participate in metal-catalyzed coupling reactions either as a nucleophilic coupling partner or, upon suitable derivatization, as an electrophilic partner.

C-C Cross-Coupling Strategies (e.g., Suzuki, Heck, Sonogashira on appropriate derivatives)

While the C-F bond can be activated for cross-coupling under specific conditions, it is more common to perform C-C coupling reactions on derivatives of this compound that contain more traditional leaving groups like bromine, iodine, or triflate on the 2-methylaniline ring. By introducing a halogen (e.g., at the 4- or 6-position of the tolyl group), the molecule becomes a suitable substrate for a range of palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated derivative of this compound with an organoboron reagent (e.g., an arylboronic acid). nih.gov This method is highly valued for its tolerance of various functional groups and is widely used to form carbon-carbon bonds. nih.govnih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org A halogenated this compound derivative could be reacted with various alkenes, such as acrylates, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction creates a C-C bond between an aryl halide and a terminal alkyne. It typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. This strategy would allow for the introduction of an alkynyl functional group onto the 2-methylaniline ring of a halogenated precursor. beilstein-journals.org

Table 2: Representative C-C Cross-Coupling Reactions on a Halogenated Derivative

ReactionElectrophile ExampleNucleophile ExampleCatalyst / LigandBase
Suzuki N-(4-Fluorobenzyl)-4-bromo-2-methylanilinePhenylboronic acidPd(OAc)₂, SPhosK₃PO₄
Heck N-(4-Fluorobenzyl)-4-bromo-2-methylanilinen-Butyl acrylatePd(OAc)₂, PPh₃Et₃N
Sonogashira N-(4-Fluorobenzyl)-4-bromo-2-methylanilinePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃N

C-N Coupling Reactions

The secondary amine in this compound makes it an ideal nucleophilic partner in C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond between the amine and an aryl halide or triflate. wikipedia.orgresearchgate.net This transformation is a powerful tool for synthesizing more complex triarylamines or other N-arylated structures.

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precatalyst, phosphine ligand (e.g., X-Phos, BINAP), and base is crucial for achieving high yields. beilstein-journals.orgresearchgate.net

Table 3: Example of Buchwald-Hartwig Amination Using this compound

ComponentExampleRole
Amine This compoundNucleophilic coupling partner
Electrophile 4-Bromotoluene, Phenyl triflateAryl source for N-arylation
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Palladium source
Ligand X-Phos, RuPhos, or other bulky phosphinesStabilizes the catalyst and facilitates reductive elimination
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃Deprotonates the amine in the catalytic cycle
Solvent Toluene (B28343) or DioxaneAnhydrous, non-protic solvent

Rearrangement Pathways and Mechanistic Studies

While stable under many conditions, N-benzyl aniline structures can undergo rearrangements, particularly at elevated temperatures. Studies on the thermal rearrangement of the closely related N-benzylaniline have shown that heating the compound to approximately 315°C in the absence of a promoter can lead to the migration of the benzyl group to the ortho and para positions of the aniline ring. lookchem.com

The proposed mechanism for this transformation involves a homolytic fission of the alkyl-N bond, generating a benzyl radical and a phenylamine radical. lookchem.com These radicals can then recombine at the ring's ortho and para positions to form the rearranged products. This free-radical pathway can also lead to the formation of various side products through homolysis and subsequent reactions of the initially formed products. lookchem.com For this compound, a similar thermal rearrangement would be expected, with the 4-fluorobenzyl group migrating to the available positions on the 2-methylaniline ring.

Another documented transformation for N-benzylanilines is metabolic N-debenzylation, an enzymatic process that cleaves the N-benzyl bond. nih.gov While not a synthetic rearrangement, it highlights the potential lability of this bond under certain chemical or biological conditions.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution. Through the analysis of 1H, 13C, and 19F nuclei, a complete picture of the molecule's framework and electronic environment can be assembled.

High-Resolution 1H, 13C, and 19F NMR for Chemical Shift Analysis

High-resolution 1D NMR spectra provide foundational information regarding the chemical environment of each unique nucleus within the molecule.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each type of proton. The aromatic region would be complex, featuring multiplets for the seven protons of the two rings. The protons on the 4-fluorobenzyl ring would appear as two sets of doublets (an AA'BB' system), while the protons on the 2-methylaniline ring would present as a series of multiplets. The benzylic methylene (B1212753) (CH₂) protons would likely appear as a singlet, and the methyl (CH₃) protons would also yield a singlet. The amine (NH) proton is expected to be a broad singlet.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton. Signals are expected for the methyl carbon, the methylene carbon, and the twelve aromatic carbons. The carbon atoms of the 4-fluorobenzyl ring will exhibit splitting due to coupling with the fluorine atom (C-F coupling). For instance, in similar structures like (E)-N-benzylidene-4-fluoroaniline, the carbon attached to fluorine shows a large coupling constant, while other carbons in the ring show smaller, through-bond couplings. rsc.org

¹⁹F NMR: Given the single fluorine atom, the ¹⁹F NMR spectrum is expected to show one primary signal. doi.org The chemical shift of this signal is characteristic of an aromatic fluorine environment. This signal would likely be split into a multiplet due to coupling with the adjacent aromatic protons. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-(4-Fluorobenzyl)-2-methylaniline

NucleusAssignmentPredicted Chemical Shift (ppm)Expected Multiplicity
¹HAromatic-H (Toluidine)~6.6 - 7.2m
Aromatic-H (Fluorobenzyl)~7.0 - 7.4m (AA'BB' system)
CH₂ (Benzylic)~4.3s
CH₃~2.1 - 2.3s
¹³CC-Aromatic~110 - 150-
C-F~158 - 164 (¹JCF)d
CH₂ (Benzylic)~48-
CH₃~17 - 18-

2D NMR Techniques for Connectivity and Assignment (e.g., COSY, HSQC, HMBC)

To unambiguously assign the complex signals in the 1D spectra, two-dimensional NMR experiments are essential. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com Cross-peaks would be observed between adjacent protons on the 2-methylaniline ring and between the ortho- and meta-protons on the 4-fluorobenzyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. ugm.ac.id It would be used to definitively link each aromatic proton signal to its corresponding carbon signal, and similarly for the methyl and methylene groups.

Dynamic NMR for Conformational Analysis and Rotameric Exchange

The N-C bonds in this compound have a degree of rotational freedom. At room temperature, rotation around these bonds is typically fast on the NMR timescale, resulting in averaged signals. However, steric hindrance between the ortho-methyl group and the benzyl (B1604629) substituent may lead to hindered rotation.

Dynamic NMR studies, involving the acquisition of spectra at various temperatures, can probe this conformational behavior. At lower temperatures, the rotation could slow sufficiently to allow for the observation of distinct signals for different rotamers (rotational isomers). As the temperature is increased, these separate signals would broaden and eventually coalesce into the single, averaged signals observed at room temperature. Analysis of these changes can provide thermodynamic data about the energy barrier to rotation.

Intramolecular Hydrogen Bonding Detection by NMR

A key structural question for this molecule is the potential for a weak intramolecular hydrogen bond between the amine proton (N-H) and the fluorine atom (N-H···F). NMR spectroscopy is a powerful method for detecting such interactions. nih.gov

Evidence for this hydrogen bond can be gathered from several NMR parameters:

Chemical Shift: The formation of a hydrogen bond would deshield the NH proton, causing its signal to appear at a lower field (higher ppm value) than would otherwise be expected.

Through-Space Coupling: A definitive piece of evidence is the observation of a scalar coupling (¹hJNH,F) between the N-H proton and the fluorine nucleus, mediated through space by the hydrogen bond. ucla.edu This would manifest as a splitting of the NH proton signal into a doublet in the ¹H NMR spectrum.

Solvent Studies: The chemical shift of a proton involved in intramolecular hydrogen bonding is less sensitive to changes in solvent polarity compared to a non-hydrogen-bonded proton. Comparing spectra in a non-polar solvent (like CDCl₃) and a polar, hydrogen-bond-accepting solvent (like DMSO-d₆) can provide strong evidence for the presence of this interaction. ucla.eduwalisongo.ac.id

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. rockymountainlabs.com For this compound, the IR spectrum would display characteristic absorption bands corresponding to its structural components. spectroscopyonline.com

Key expected vibrations include:

N-H Stretch: As a secondary amine, a single, relatively weak absorption band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: Multiple sharp bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the two aromatic rings.

C-N Stretch: The stretching vibration for the aromatic C-N bond is anticipated to be a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.com

C-F Stretch: A strong, characteristic absorption for the C-F bond is expected in the 1250-1020 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3350 - 3310Weak-Medium
C-H StretchAromatic3100 - 3000Medium
C-H StretchAliphatic (CH₃, CH₂)3000 - 2850Medium
C=C StretchAromatic Ring1600 - 1450Medium-Strong, Multiple Bands
C-N StretchAromatic Amine1335 - 1250Strong
C-F StretchAryl Fluoride (B91410)1250 - 1020Strong
N-H WagSecondary Amine750 - 700Strong, Broad

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" based on its structural and electronic properties. nist.govnih.gov The Raman spectrum of this compound is characterized by a series of distinct bands corresponding to the various functional groups and structural motifs within the molecule. Analysis of analogous compounds such as N-benzylaniline, o-methylaniline, and fluorinated aromatic compounds allows for the assignment of the principal vibrational modes. researchgate.netsinica.edu.twresearchgate.net

The spectrum is expected to be dominated by vibrations associated with the aromatic rings, the C-N stretching of the secondary amine, and the C-F bond of the fluorobenzyl group. Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. sinica.edu.tw The C-C stretching vibrations within the benzene (B151609) rings are expected to produce strong bands in the 1400-1600 cm⁻¹ range. nih.gov The presence of the methyl group on the aniline (B41778) ring will also contribute to the spectrum with characteristic C-H bending and stretching modes.

The methylene bridge (-CH₂-) connecting the two aromatic rings will exhibit scissoring, wagging, twisting, and rocking vibrations, which are typically found in the fingerprint region of the spectrum. researchgate.net The C-N stretching vibration is a key indicator of the secondary amine linkage and is anticipated in the 1250-1350 cm⁻¹ region. Furthermore, the C-F stretching vibration, a characteristic feature of the fluorobenzyl moiety, is expected to be observed in the 1000-1200 cm⁻¹ range, although its intensity can vary. nih.gov

Table 1: Predicted Raman Vibrational Modes for this compound

Wavenumber (cm⁻¹)Assignment of Vibrational Mode
~3050Aromatic C-H Stretching
~2920Methylene (-CH₂) Asymmetric Stretching
~2850Methylene (-CH₂) Symmetric Stretching
~1610Aromatic C=C Stretching
~1590Aromatic C=C Stretching
~1450Methylene (-CH₂) Scissoring
~1320C-N Stretching
~1220Aromatic C-H In-Plane Bending
~1150C-F Stretching
~820Aromatic C-H Out-of-Plane Bending (para-disubstituted ring)

This table is generated based on typical vibrational frequencies for the specified functional groups and structural motifs.

Mass Spectrometry for Fragmentation Pathways and Isomeric Differentiation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. libretexts.orgchemguide.co.uk For this compound, electron impact (EI) or electrospray ionization (ESI) would lead to the formation of a molecular ion, followed by characteristic fragmentation pathways that provide structural insights. nih.govresearchgate.net

The most prominent fragmentation is expected to be the cleavage of the benzylic C-N bond, which is a common pathway for N-benzylamines. nih.govmiamioh.edu This cleavage can result in the formation of a stable fluorobenzyl cation (m/z 109) or a 2-methylaniline radical cation (m/z 106). The tropylium (B1234903) ion (m/z 91), formed by rearrangement of the benzyl fragment, is also a commonly observed peak in the mass spectra of benzyl-containing compounds. youtube.com

Further fragmentation of the 2-methylaniline fragment could involve the loss of a hydrogen atom to form an ion at m/z 105, or the loss of a methyl radical to produce an ion at m/z 91. The fluorobenzyl fragment (m/z 109) can lose a molecule of hydrogen fluoride (HF) to generate an ion at m/z 89. These fragmentation patterns are crucial for confirming the connectivity of the molecule and can be used to differentiate it from its isomers.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment IonFragmentation Pathway
215[C₁₄H₁₄FN]⁺Molecular Ion (M⁺)
109[C₇H₆F]⁺Fluorobenzyl cation
106[C₇H₈N]⁺2-Methylaniline radical cation
91[C₇H₇]⁺Tropylium ion

This table is generated based on established fragmentation patterns for related chemical structures.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as substituted anilines and benzylamines, can provide valuable predictions about its solid-state conformation and packing. nih.govpreprints.orgresearchgate.netresearchgate.net

It is anticipated that the molecule will adopt a non-planar conformation, with the two aromatic rings being twisted relative to each other. The crystal packing is likely to be influenced by a combination of van der Waals forces and weaker intermolecular interactions such as C-H···π and potentially C-H···F hydrogen bonds. ucla.eduwikipedia.orgyoutube.com The presence of the fluorine atom can lead to specific packing motifs due to dipole-dipole interactions. wikipedia.org The arrangement of molecules in the crystal lattice will aim to achieve the most efficient packing, which is a balance between attractive and repulsive forces. nih.gov

Table 3: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for substituted anilines)
Intermolecular InteractionsC-H···π, C-H···F, van der Waals forces
Molecular ConformationNon-planar, twisted arrangement of aromatic rings

This table is generated based on common crystal systems and packing motifs observed for structurally similar compounds.

Theoretical and Computational Investigations of N 4 Fluorobenzyl 2 Methylaniline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights into the behavior of N-(4-Fluorobenzyl)-2-methylaniline.

The electronic structure of a molecule governs its reactivity. For this compound, the electronic properties would be influenced by the electron-donating methyl group on the aniline (B41778) ring and the electron-withdrawing fluorine atom on the benzyl (B1604629) group.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.comlibretexts.org In this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methylaniline ring, particularly on the nitrogen atom and the aromatic ring. The LUMO is likely to be distributed over the 4-fluorobenzyl portion of the molecule. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

Reactivity Descriptors: Various reactivity descriptors can be calculated using DFT to quantify the chemical behavior of the molecule. These include:

Ionization Potential (I): The energy required to remove an electron. Related to the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added. Related to the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ^2 / 2η).

While specific values for this compound are not available, studies on similar molecules like 4-methyl aniline provide a basis for what to expect. For instance, in the reaction of 4-methyl aniline with hydroxyl radicals, computational studies have been used to determine the reaction mechanism and kinetics. mdpi.com

A hypothetical table of calculated reactivity descriptors for this compound, based on typical values for similar aromatic amines, is presented below.

Table 1: Hypothetical Reactivity Descriptors for this compound

Descriptor Hypothetical Value (eV)
HOMO Energy -5.50
LUMO Energy -0.50
Ionization Potential (I) 5.50
Electron Affinity (A) 0.50
Electronegativity (χ) 3.00
Chemical Hardness (η) 2.50
Global Softness (S) 0.20

Note: These values are illustrative and not based on actual calculations for the specified compound.

The flexibility of the benzyl-nitrogen bond in this compound allows for multiple conformations. The dihedral angles between the two aromatic rings and the C-N-C bond angle are key determinants of the molecule's three-dimensional shape. Conformational analysis, often performed using computational methods, would identify the most stable conformers (those with the lowest energy) and the energy barriers for interconversion between them.

For similar benzylideneaniline (B1666777) compounds, the dihedral angle between the two aromatic rings is a significant structural parameter. researchgate.netresearchgate.net For example, in N-[(E)-2,4-Dichlorobenzylidene]-4-methylaniline, the dihedral angle between the two rings is 7.37(8)°. researchgate.net In N-[4-(Dimethylamino)benzylidene]-4-methylaniline, this angle is 11.70(2)°. researchgate.net It is expected that this compound would also adopt a non-planar conformation to minimize steric hindrance between the two rings. The presence of the ortho-methyl group on the aniline ring would likely lead to a more twisted conformation compared to an unsubstituted analogue.

Computational chemistry can predict spectroscopic data, which can then be compared with experimental results to validate the computational model.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with good accuracy, aiding in the assignment of experimental spectral bands. nih.govglobalresearchonline.netresearchgate.netresearchgate.net Key vibrational modes for this compound would include N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, C-F stretching, and aromatic ring vibrations. For example, in related aniline derivatives, N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. nih.gov

A hypothetical comparison of calculated and expected experimental vibrational frequencies is shown below.

Table 2: Hypothetical Vibrational Frequencies for this compound

Vibrational Mode Expected Experimental Frequency (cm⁻¹) Hypothetical Calculated Frequency (cm⁻¹)
N-H Stretch 3400 - 3450 3425
Aromatic C-H Stretch 3000 - 3100 3050
Aliphatic C-H Stretch 2850 - 2960 2920
C-N Stretch 1250 - 1350 1300

Note: These are generalized frequency ranges and not specific data for the title compound.

Reaction Mechanism Elucidation via Transition State Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and intermediates. mdpi.comresearchgate.net For reactions involving this compound, such as electrophilic substitution or oxidation, transition state theory combined with quantum chemical calculations could map out the potential energy surface of the reaction, providing insights into the reaction pathways and activation energies. Studies on the reaction of 4-methyl aniline with OH radicals have successfully used these methods to determine the most favorable reaction sites. mdpi.com

Molecular Dynamics Simulations for Conformational Dynamics and Stability in Various Environments

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics and stability of this compound in different environments, such as in various solvents or in a biological system. nih.govnih.gov MD simulations track the movement of atoms over time, revealing how the molecule explores its conformational space and interacts with its surroundings. This information is crucial for understanding its physical properties and potential biological activity. While no MD studies have been published for this specific molecule, the methodology is well-established for similar systems. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical, not biological, properties)

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, and chromatographic retention times based on calculated molecular descriptors. These descriptors could include topological indices, constitutional descriptors, and quantum-chemical descriptors. Such studies are valuable in chemical engineering and materials science for predicting the properties of new compounds without the need for experimental measurements.

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-methyl aniline
N-benzyl-N-(2-chlorobenzyl)aniline
N-[(E)-2,4-Dichlorobenzylidene]-4-methylaniline
N-[4-(Dimethylamino)benzylidene]-4-methylaniline
Aniline

Synthesis and Chemical Properties of Derived Compounds

Amide and Sulfonamide Derivatives

The secondary amine in N-(4-Fluorobenzyl)-2-methylaniline is a key functional group for the synthesis of amide and sulfonamide derivatives. These reactions typically involve the acylation or sulfonylation of the nitrogen atom.

Amide Derivatives: Amides can be readily prepared by reacting this compound with carboxylic acid derivatives, such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the HCl byproduct. Alternatively, direct coupling with a carboxylic acid using a coupling agent is a common method. A more direct, though less common, laboratory method involves the oxidation of the benzylic C-N bond. For instance, the oxidation of some N-benzylamines with reagents like potassium permanganate (B83412) can yield the corresponding benzamides. thieme-connect.de While the metabolic formation of amides from substituted N-benzylanilines has been observed, chemical synthesis remains the primary route for their preparation. nih.gov

A general scheme for the synthesis of an amide derivative from this compound is shown below:

Reaction: this compound + Acyl Chloride → N-(4-Fluorobenzyl)-N-(2-methylphenyl)acetamide

Sulfonamide Derivatives: The synthesis of sulfonamides is a cornerstone of medicinal chemistry. These derivatives are typically prepared through the reaction of an amine with a sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). nih.gov This reaction is robust and applicable to a wide range of amines and sulfonyl chlorides. nih.govyoutube.com The resulting sulfonamides often exhibit distinct chemical and biological properties compared to the parent amine. For example, N-silylated amines can also react efficiently with sulfonyl chlorides to produce sulfonamides in high yields. nih.gov

A general scheme for this transformation is as follows:

Reaction: this compound + Benzenesulfonyl Chloride → N-(4-Fluorobenzyl)-N-(2-methylphenyl)benzenesulfonamide

The table below outlines potential amide and sulfonamide derivatives, along with the necessary reagents for their synthesis.

Derivative ClassExample Derivative NameRequired Reagent
AmideN-acetyl-N-(4-fluorobenzyl)-2-methylanilineAcetyl chloride or Acetic anhydride
AmideN-benzoyl-N-(4-fluorobenzyl)-2-methylanilineBenzoyl chloride
SulfonamideN-(4-fluorobenzyl)-2-methyl-N-(phenylsulfonyl)anilineBenzenesulfonyl chloride
SulfonamideN-(4-fluorobenzyl)-2-methyl-N-(tosyl)anilinep-Toluenesulfonyl chloride

Substituted Benzyl (B1604629) Amine Analogues

Analogues of this compound can be synthesized to explore structure-activity relationships, modifying the electronic and steric properties of the molecule. These modifications can be made to either aromatic ring or the N-benzyl group.

One efficient, catalyst-free method involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, which proceeds through an imine condensation–isoaromatization pathway to yield 2-benzyl N-substituted anilines. beilstein-journals.org This allows for variation in both the aniline (B41778) and benzyl portions of the final product. beilstein-journals.org Further modifications, such as N-methylation of the resulting aniline, can be readily achieved. beilstein-journals.org

Reductive amination is another powerful tool. For instance, reacting a substituted benzaldehyde (B42025) with a substituted aniline in the presence of a reducing agent like sodium borohydride (B1222165) produces the corresponding N-benzyl aniline derivative. google.com This method allows for great flexibility in the substituents on both aromatic components.

The table below illustrates how different starting materials can be used to generate substituted analogues.

Analogue TypeExample Analogue NameRequired Starting Material 1Required Starting Material 2
Aniline Ring SubstitutionN-(4-Fluorobenzyl)-2,4-dimethylaniline4-Fluorobenzylamine2,4-Dimethylaniline
Benzyl Ring SubstitutionN-(2,4-Dichlorobenzyl)-2-methylaniline2,4-Dichlorobenzylamine2-Methylaniline
N-Alkyl SubstitutionN-Ethyl-N-(4-fluorobenzyl)-2-methylanilineThis compoundEthyl iodide

Formation of Heterocyclic Ring Systems Incorporating the this compound Moiety

The this compound scaffold can be incorporated into more complex heterocyclic structures, such as thiazoles and pyrroloisoquinolines, which are prevalent motifs in pharmacologically active compounds. nih.govnih.gov

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide. youtube.com To create a thiazole derivative containing the this compound moiety, a multi-step approach would be necessary. A plausible, though not explicitly reported, route could involve the initial conversion of this compound into a corresponding thioamide. This could be achieved by reacting the parent amine with a thiocarbonyl transfer reagent. The resulting N-(4-fluorobenzyl)-N-(2-methylphenyl)thiourea could then undergo the Hantzsch reaction with an appropriate α-haloketone, such as chloroacetone, to yield the target thiazole derivative.

A proposed synthetic pathway is detailed in the table below.

StepReactionReagentsIntermediate/Product
1Thioamide FormationThis compound + ThiophosgeneN-(4-fluorobenzyl)-N-(2-methylphenyl)thiourea
2Hantzsch Thiazole SynthesisIntermediate from Step 1 + Chloroacetone2-(N-(4-fluorobenzyl)-2-methylanilino)-4-methylthiazole

Pyrroloisoquinoline Derivatives: The synthesis of pyrroloisoquinolines often involves complex, multi-step sequences. While novel series of bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for biological activity, the direct synthesis of pyrroloisoquinolines from N-benzylaniline precursors is not widely documented in current literature. nih.gov Constructing such a system would likely require the strategic introduction of functional groups onto the this compound backbone to facilitate the necessary cyclization reactions to form the fused heterocyclic core. This remains an area for potential synthetic exploration.

Polymer Precursors and Monomers

Conducting polymers derived from aniline and its derivatives are a significant class of materials due to their electrical properties and environmental stability. N-benzylaniline has been shown to undergo electrochemical and chemical polymerization to form adherent, conducting polymer films. sigmaaldrich.comacs.org The electropolymerization can be carried out on transparent electrodes, and the resulting polymer, poly(N-benzylaniline), has been studied for its optical and electrical properties. sigmaaldrich.comacs.orgbuet.ac.bd

Given this precedent, this compound is a promising candidate as a monomer for the synthesis of novel conducting polymers. The polymerization would likely proceed via oxidative coupling, similar to aniline and N-benzylaniline. The presence of the 2-methyl and 4-fluoro substituents would be expected to influence the properties of the resulting polymer. The methyl group may enhance solubility, while the electron-withdrawing fluorine atom could modify the electronic properties, such as the conductivity and redox potentials, of the polymer chain. acs.org The synthesis of poly(N-benzylaniline) is typically achieved by chemical oxidation of the monomer using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. acs.org A similar approach could be applied to polymerize this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

N-(4-Fluorobenzyl)-2-methylaniline and its structural analogs are valuable intermediates in the creation of complex organic molecules, particularly in the pharmaceutical sector. The strategic placement of the fluoro and methyl groups on the aromatic rings allows for fine-tuning of the electronic and steric properties of the final products, which is crucial for their biological activity.

While direct examples of the use of this compound in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, the utility of closely related aniline (B41778) derivatives is well-established. For instance, substituted anilines are fundamental components in the synthesis of a variety of bioactive compounds, including anticancer agents and inhibitors of critical enzymes. The synthesis of the potent NF-κB inhibitor N4-methyltalpinine, a bioactive sarpagine/macroline alkaloid, showcases the importance of N-alkylation and subsequent transformations of aniline-type structures in building intricate molecular frameworks. mdpi.com

Furthermore, the synthesis of key pharmaceutical intermediates often relies on aniline derivatives. An optimized Strecker-type condensation of piperidone with aniline is a critical step in producing intermediates for highly active narcotic analgesics like remifentanil and other fentanyl analogues. researchgate.net The structural similarities suggest that this compound could be a valuable precursor for novel therapeutic agents, where the 4-fluorobenzyl group could enhance metabolic stability or binding affinity.

Ligands in Metal-Catalyzed Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for metal catalysts. The steric hindrance provided by the 2-methyl group and the electronic influence of the 4-fluorobenzyl group can modulate the reactivity and selectivity of the metal center.

Palladium-catalyzed amination reactions, which are pivotal for the formation of carbon-nitrogen bonds, often employ N-alkylaniline derivatives. kyoto-u.ac.jpnih.govepa.gov These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals. The efficiency and selectivity of these transformations are highly dependent on the nature of the ligands coordinated to the palladium catalyst. Research has shown that biaryl phosphane ligands are particularly effective in these amination reactions. nih.gov While direct studies employing this compound as a primary ligand are not abundant, its structural features suggest its potential to influence the outcome of such catalytic processes. The palladium-catalyzed amination of aryl halides and triflates has been successfully demonstrated with related compounds like N-hexyl-2-methyl-4-methoxyaniline, highlighting the compatibility of the N-alkyl-2-methylaniline scaffold in these important transformations. epa.gov

Components in the Development of Specialty Chemicals (e.g., dyes, pigments, agrochemicals)

The chromophoric and auxochromic properties of aniline derivatives have made them foundational components in the dye and pigment industry for over a century. The introduction of a 4-fluorobenzyl group to 2-methylaniline can be expected to modify the color and fastness properties of the resulting dyes.

For example, 4-methyl-2-nitroaniline, also known as red base GL, is a crucial intermediate in the synthesis of organic pigments like toluidine red. patsnap.com The synthesis of new azo compounds, a major class of dyes, often involves the reaction of aromatic amines with other components. nih.gov The specific structure of this compound, with its potential for extended conjugation and intermolecular interactions, makes it an interesting candidate for the development of novel colorants. The synthesis of disperse dyes from N-2-hydroxyethyl-1-naphthylamine and various diazotized heterocyclic arylamines demonstrates the versatility of N-substituted amines in creating a wide palette of colors with good fastness properties on synthetic fibers. researchgate.net

In the realm of agrochemicals, fluorinated aromatic compounds are of significant interest due to their enhanced biological activity and metabolic stability. A patent for the synthesis of 4-bromo-2-methylaniline (B145978) highlights the industrial relevance of such substituted anilines. google.com While direct application of this compound in a commercial agrochemical is not explicitly detailed, its structural motifs are present in various active compounds.

Precursors for Functional Materials with Unique Properties (e.g., NLO materials)

The field of materials science is constantly seeking new organic molecules with tailored electronic and optical properties. This compound, with its donor-π-acceptor (D-π-A) characteristics, is a promising precursor for the development of functional materials, particularly those with nonlinear optical (NLO) properties. NLO materials are crucial for applications in optical communications, data storage, and optical switching. researchgate.net

Probes for Mechanistic Investigations in Catalysis and Reaction Development

The presence of a fluorine atom in this compound makes it a useful tool for mechanistic studies in catalysis and reaction development. The fluorine atom can serve as a sensitive probe due to its unique NMR properties (¹⁹F NMR), allowing for detailed tracking of the molecule's transformation during a reaction.

For instance, understanding the reaction pathways of biodehalogenation of fluorinated anilines has been facilitated by the ability to monitor the fate of the fluorine substituent. nih.gov Such studies have revealed different bioactivation pathways, including monooxygenation at the fluorinated position and the formation of reactive quinoneimine intermediates. nih.gov In the context of catalysis, the electronic effects of the fluorine atom can influence reaction rates and selectivities, providing valuable data for understanding reaction mechanisms. The electrochemical halogenation of anilines, for example, can be controlled to produce mono- or di-halogenated products, and the presence of a fluorine atom can influence the electronic properties of the aniline ring, thereby affecting the reaction outcome. acs.org While specific studies using this compound as a mechanistic probe are not widely reported, the principles established with other fluorinated anilines underscore its potential in this area.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The classical synthesis of N-(4-Fluorobenzyl)-2-methylaniline typically involves the reductive amination of 4-fluorobenzaldehyde (B137897) with 4-fluoro-2-methylaniline (B1329321) or the N-alkylation of 4-fluoro-2-methylaniline with 4-fluorobenzyl halide. While functional, these methods can present challenges regarding yield, purity, and the use of harsh reagents. The development of novel synthetic strategies is a key research area, aiming for greater efficiency, atom economy, and selectivity.

Recent advancements in synthetic methodology offer promising alternatives. For instance, catalyst- and additive-free methods for producing 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines have been developed. beilstein-journals.org This approach, proceeding through an imine condensation–isoaromatization sequence, highlights a move towards more environmentally benign and operationally simple processes. beilstein-journals.org Similarly, metal-free syntheses using Brønsted acidic ionic liquids as catalysts for Friedel-Crafts reactions present another avenue for forming C-N bonds under milder conditions. nih.gov

Exploration of Under-explored Reactivity and Transformation Pathways

The this compound molecule possesses several reactive sites: the secondary amine nitrogen, the electron-rich 2-methylaniline ring, and the fluorinated benzyl (B1604629) ring. While standard N-acylation and N-alkylation reactions are predictable, there is significant scope to explore less common transformation pathways.

The secondary amine can be a directing group for ortho-metalation, enabling functionalization at the positions adjacent to the amine on the 2-methylaniline ring. Furthermore, the unique electronic properties conferred by the fluorine and methyl substituents could lead to unexpected regioselectivity in electrophilic aromatic substitution reactions. Research into transition-metal-catalyzed cross-coupling reactions could unlock pathways to create more complex structures by forming new carbon-carbon or carbon-heteroatom bonds at various positions on either aromatic ring. An example of related reactivity is the synthesis of triarylmethanes from N-methylaniline derivatives, which proceeds in high yield. nih.gov

Future studies could investigate photocatalytic or electrochemical methods to activate the molecule, potentially leading to novel radical-based transformations and the construction of complex heterocyclic systems derived from the this compound scaffold.

Table 2: Potential Transformation Pathways

Reaction Type Reactive Site Potential Products
Directed Ortho-metalation C-H bonds ortho to the amine group Further substituted aniline (B41778) derivatives
Electrophilic Aromatic Substitution Aromatic rings Halogenated, nitrated, or acylated derivatives
Transition-Metal Cross-Coupling C-H or C-F bonds Biaryl compounds, extended conjugated systems

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize the synthesis of this compound, a detailed understanding of the reaction kinetics, mechanism, and the formation of any byproducts is essential. Advanced in situ characterization techniques are becoming indispensable tools for real-time reaction monitoring.

Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants and products by monitoring the characteristic vibrational frequencies of specific functional groups. researchgate.net For example, the disappearance of the C=O stretch of 4-fluorobenzaldehyde and the N-H stretch of 4-fluoro-2-methylaniline, coupled with the appearance of new bands corresponding to the product, can provide a real-time kinetic profile of the reaction. Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed structural information about intermediates and products directly in the reaction mixture. researchgate.net These techniques allow chemists to rapidly assess the impact of changing reaction parameters like temperature, concentration, and catalyst loading, leading to faster process optimization.

Table 3: In Situ Characterization Techniques for Reaction Optimization

Technique Information Gained Application in Synthesis
Process FTIR/Raman Spectroscopy Real-time concentration of reactants, intermediates, and products. researchgate.net Kinetic analysis, endpoint determination, byproduct detection.
In Situ NMR Spectroscopy Detailed molecular structure of species in the reaction mixture. researchgate.net Mechanistic investigation, identification of transient intermediates.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The intersection of synthetic chemistry with machine learning (ML) and artificial intelligence (AI) represents a paradigm shift in how chemical reactions are developed and optimized. beilstein-journals.org For a target molecule like this compound, these computational tools offer powerful predictive capabilities.

ML models can be trained on large datasets of chemical reactions to predict the optimal conditions—such as solvent, catalyst, temperature, and reaction time—for a specific transformation. beilstein-journals.orgmdpi.com This approach can significantly reduce the number of experiments required for optimization, saving time and resources. beilstein-journals.org For the synthesis of this compound, an ML model could sift through thousands of potential conditions for reductive amination to suggest a set of parameters with the highest predicted yield and selectivity.

Table 4: Applications of Machine Learning and AI in Synthesis

Application Description Impact on Synthesis of this compound
Reaction Condition Prediction ML models suggest optimal solvents, catalysts, and temperatures based on existing reaction data. beilstein-journals.org Faster identification of high-yield conditions for its synthesis.
Retrosynthesis Planning AI algorithms propose novel synthetic pathways to a target molecule. mdpi.com Discovery of more efficient or cost-effective routes.
Self-Optimizing Platforms Integration of AI algorithms with automated robotic systems for hands-off experimentation. beilstein-journals.org Accelerated discovery of the globally optimal synthetic protocol.

Q & A

Basic Synthesis: What is a standard methodology for synthesizing N-(4-Fluorobenzyl)-2-methylaniline?

Answer:
A common approach involves nucleophilic substitution or reductive amination. For example, 2-methylaniline can react with 4-fluorobenzyl bromide in the presence of a base (e.g., K2_2CO3_3) under inert conditions. Alternatively, coupling reagents like DCC/HOBt (used for structurally similar amides in ) may facilitate benzylation. Purification is typically achieved via column chromatography, with structural confirmation by 1^1H-NMR (aromatic proton splitting patterns) and IR (N–H stretching near 3400 cm1^{-1}).

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Answer:
Key parameters include:

  • Temperature : Lower temperatures (e.g., −50°C) reduce side reactions, as demonstrated in fluorobenzamide synthesis .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine.
  • Catalyst : Pd-based catalysts may improve selectivity in reductive amination.
  • Workup : Acid-base extraction removes unreacted starting materials.
    A factorial design of experiments (DoE) can systematically optimize these variables.

Basic Characterization: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1^1H-NMR : Aromatic protons (δ 6.5–7.5 ppm) and benzylic CH2_2 (δ 3.8–4.2 ppm) confirm substitution patterns.
  • IR : N–H stretches (3300–3500 cm1^{-1}) and C–F vibrations (~1200 cm1^{-1}) are diagnostic .
  • Elemental Analysis : Validates empirical formula (e.g., C14_{14}H14_{14}FN).

Advanced Characterization: How can X-ray crystallography resolve ambiguities in structural determination?

Answer:
Single-crystal X-ray diffraction provides precise bond lengths/angles. For example, analogous fluorobenzylidene compounds show dihedral angles between aromatic rings (~45°–60°), confirming steric effects . Data collection at 293 K with an Oxford Diffraction Xcalibur Sapphire3 diffractometer (as in ) ensures accuracy. Refinement with SHELXL software resolves disorder in flexible substituents.

Fluorescence Properties: How do substituents influence the fluorescence behavior of this compound?

Answer:
The electron-withdrawing fluorine atom and methyl group impact π-conjugation and Stokes shift. Key factors include:

  • Solvent polarity : Protic solvents (e.g., ethanol) may quench fluorescence via hydrogen bonding.
  • pH : Optimal fluorescence intensity occurs near pH 5 (as seen in structurally related amides ).
  • Temperature : Lower temperatures (25°C) stabilize excited states, enhancing emission intensity .
ParameterOptimal ValueEffect on Fluorescence Intensity
pH5.0Maximizes protonation state
Temperature25°CReduces thermal quenching
SolventEthanolBalances polarity and H-bonding

Analytical Method Development: How can HPLC-MS be applied to quantify this compound in complex mixtures?

Answer:

  • Column : C18 reverse-phase column (5 µm, 250 mm × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile/0.1% formic acid.
  • MS detection : ESI+ mode for [M+H]+^+ ion (exact mass: ~229.13 Da, per ).
  • Validation : Determine LOD/LOQ (e.g., LOD = 0.27 mg/L in fluorophores ) and linearity (R2^2 > 0.995).

Stability Studies: What factors degrade this compound under storage conditions?

Answer:

  • Light exposure : UV radiation induces photodegradation; store in amber vials.
  • Oxidation : Electron-rich aromatic amines oxidize in air; use inert atmospheres (N2_2/Ar).
  • Temperature : Accelerated stability studies at 40°C/75% RH predict shelf life. Kinetic modeling (Arrhenius equation) estimates degradation rates.

Advanced Data Contradictions: How to reconcile discrepancies in reported fluorescence quantum yields?

Answer:
Variations arise from:

  • Instrument calibration : Use standardized fluorophores (e.g., quinine sulfate) for normalization.
  • Concentration effects : Aggregation at high concentrations (>1 mM) quenches fluorescence.
  • Sample purity : Trace solvents (e.g., DMF) absorb in UV range. Cross-validate with independent methods (e.g., NMR relaxation studies).

Structure-Activity Relationships: How does the fluorobenzyl group influence biological activity in related compounds?

Answer:
The 4-fluorobenzyl moiety enhances lipophilicity (logP) and metabolic stability. In spiro-oxazolidinone inhibitors (e.g., A-485), this group improves binding to hydrophobic enzyme pockets . Computational docking (AutoDock Vina) can predict interactions with targets like p300/CBP .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.